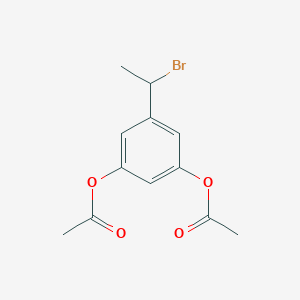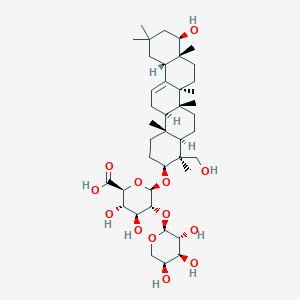![molecular formula C11H8N2O B028388 9H-Pyrido[2,3-b]indol-1-oxid CAS No. 26148-55-0](/img/structure/B28388.png)
9H-Pyrido[2,3-b]indol-1-oxid
Übersicht
Beschreibung
9H-Pyrido[2,3-b]indole 1-Oxide is a heterocyclic compound that belongs to the class of indole derivatives. Indoles are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its unique structure, which includes a nitrogen atom in the pyridine ring fused to an indole moiety, and an oxygen atom attached to the nitrogen, forming an N-oxide.
Wissenschaftliche Forschungsanwendungen
9H-Pyrido[2,3-b]indole 1-Oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[2,3-b]indole 1-Oxide can be achieved through several methods. One common approach involves the oxidation of 9H-Pyrido[2,3-b]indole using oxidizing agents such as 3-chloroperoxybenzoic acid in a solvent like chloroform and ethanol . Another method includes a one-pot synthesis involving the reaction of chalcone, oxindole, and ammonium acetate in the presence of potassium tert-butoxide under solvent-free conditions .
Industrial Production Methods: While specific industrial production methods for 9H-Pyrido[2,3-b]indole 1-Oxide are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent indole compound.
Common Reagents and Conditions:
Oxidation: 3-chloroperoxybenzoic acid in chloroform and ethanol.
Reduction: Common reducing agents like zinc and acetic acid.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products: The major products depend on the specific reactions. For example, oxidation can yield more highly oxidized derivatives, while substitution can introduce various functional groups onto the indole ring.
Wirkmechanismus
The mechanism of action of 9H-Pyrido[2,3-b]indole 1-Oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the indole moiety can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
9H-Pyrido[3,4-b]indole: Another indole derivative with a different fusion pattern of the pyridine and indole rings.
2-Amino-9H-pyrido[2,3-b]indole: Contains an amino group, offering different reactivity and biological activity.
5H-Pyrido[3,2-b]indole: Features a different arrangement of the nitrogen atom in the ring system.
Uniqueness: 9H-Pyrido[2,3-b]indole 1-Oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This functional group can participate in unique redox reactions and influence the compound’s interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-hydroxypyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABHFSECJYIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)


![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B28333.png)








